molecular formula C11H15N4O3S- B13377186 (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate

Cat. No.: B13377186
M. Wt: 283.33 g/mol
InChI Key: JIXMZDXFRCRQAC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate is a complex organic compound that features a sulfonyl group, a propanimidate moiety, and a dimethylaminodiazenyl substituent

Properties

Molecular Formula

C11H15N4O3S-

Molecular Weight

283.33 g/mol

IUPAC Name

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate

InChI

InChI=1S/C11H16N4O3S/c1-4-11(16)13-19(17,18)10-7-5-9(6-8-10)12-14-15(2)3/h5-8H,4H2,1-3H3,(H,13,16)/p-1

InChI Key

JIXMZDXFRCRQAC-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)/[O-]

Canonical SMILES

CCC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylaminodiazenyl)aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with propanimidate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and imidate derivatives.

    Biology: It is employed in biochemical assays to study enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a sulfonyl group attached to an amine, such as sulfanilamide.

    Imidates: Compounds containing the imidate functional group, such as ethyl formimidate.

    Diazenyl Compounds: Compounds with a diazenyl group, such as azobenzene.

Uniqueness

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylaminodiazenyl group enhances its ability to participate in electron transfer reactions, while the sulfonyl and imidate groups provide additional sites for chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.